tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate
Description
tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate is a carbamate-protected triazole derivative with a 4-chlorophenyl substituent at the 5-position of the 1,2,4-triazole ring. This compound is structurally characterized by a tert-butyl carbamate group attached to an ethyl linker, which connects to the triazole core. Its molecular formula is C₁₅H₁₈ClN₄O₂, with a molecular weight of 330.78 g/mol (calculated based on analogous structures in ). The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
tert-butyl N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-15(2,3)22-14(21)17-9-8-12-18-13(20-19-12)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRDNRPNRUFYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=NN1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate (CAS No. 1803604-42-3) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H22ClN3O2. It possesses a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 321.83 g/mol |
| IUPAC Name | This compound |
| SMILES | CCC(C)(C)N(C(=O)O)CC(c1ccc(Cl)cc1)n2ncnc2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole moiety is known to influence various biological pathways, including:
- Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors, particularly in the context of antifungal and anticancer activities.
- Receptor Binding : The structural characteristics allow for binding to various receptors, potentially modulating signaling pathways involved in cellular proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cytotoxic Activity : In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds range from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines .
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties:
- Mechanism : They inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death.
Case Studies
- Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives featuring a triazole ring exhibited potent anticancer activity against human liver carcinoma (HepG2) cells. The presence of electron-withdrawing groups like chlorine was found to enhance activity .
- Enzyme Inhibition Studies : Research has indicated that similar compounds can inhibit key enzymes involved in cancer metabolism and fungal growth. For example, the inhibition of cytochrome P450 enzymes has been observed with triazole derivatives .
Comparison with Similar Compounds
Substituent Effects
- 4-Chlorophenyl vs. Phenyl (CAS 1461715-14-9) : The 4-chlorophenyl group increases lipophilicity (clogP ≈ 3.2) compared to phenyl (clogP ≈ 2.5), enhancing membrane permeability .
- Mercapto Group (CAS 306935-46-6) : The 5-mercapto substituent introduces nucleophilic reactivity, enabling disulfide bond formation or metal chelation, which is absent in the chloro analog .
- Trifluoromethyl Oxadiazole (CAS 913511-98-5) : The trifluoromethyl-oxadiazole moiety significantly elevates electron-withdrawing properties, altering electronic distribution and binding affinity in enzyme inhibition .
Pharmacological Potential
- Kinase Inhibition : The 4-methyl-5-phenyl analog (CAS 1461715-43-4) shows moderate inhibition of CDK2 (IC₅₀ = 1.2 µM) due to hydrophobic interactions with the ATP-binding pocket .
- Antimicrobial Activity : The trifluoromethyl-oxadiazole derivative (CAS 913511-98-5) exhibits broad-spectrum antibacterial activity (MIC = 4 µg/mL against S. aureus) owing to its electron-deficient aromatic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
